L-Glutamate Exhibits the Highest Potency Among Endogenous Agonists at NMDA Receptors
In a comprehensive structure-activity relationship study of 15 excitatory amino acids on mouse embryonic hippocampal neurons, L-Glutamate was identified as the most potent endogenous agonist at N-methyl-D-aspartate (NMDA) receptors. The study, conducted under physiological conditions (3 µM glycine, no extracellular Mg2+), established a clear rank order of potency [1].
| Evidence Dimension | NMDA Receptor Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 2.3 µM |
| Comparator Or Baseline | L-Aspartate (EC50 = 11.2 µM); Quinolinic acid (EC50 = 2.3 mM) |
| Quantified Difference | L-Glutamate is 4.9x more potent than L-Aspartate and 1,000x more potent than Quinolinic acid. |
| Conditions | Mouse embryonic hippocampal neurons in culture; voltage clamp recording; 3 µM glycine; 0 mM Mg2+. |
Why This Matters
This data demonstrates L-Glutamate's superior potency for activating NMDA receptors in functional assays, making it the gold-standard control agonist for neuroscience research and drug discovery programs targeting this receptor class.
- [1] Patneau DK, Mayer ML. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. J Neurosci. 1990;10(7):2385-99. View Source
